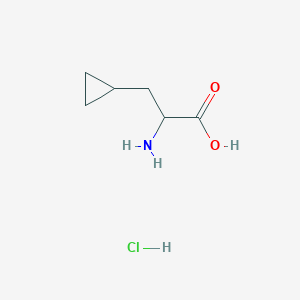![molecular formula C6H4ClN3 B3034555 2-Chloroimidazo[1,2-A]pyrimidine CAS No. 189115-89-7](/img/structure/B3034555.png)
2-Chloroimidazo[1,2-A]pyrimidine
説明
2-Chloroimidazo[1,2-A]pyrimidine (2-CIP) is an organic compound with a molecular formula of C5H4ClN3. It is an aromatic compound with an imidazole group and a chlorine atom attached to the benzene ring. 2-CIP is widely used in scientific research due to its unique properties and its ability to interact with various biological molecules.
科学的研究の応用
Synthesis of Sulfonylurea Herbicides
2-Chloroimidazo[1,2-a]pyrimidine serves as an intermediate in the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives. Through a series of chemical reactions involving chlorosulfonation, ammonolysis, condensation, and addition reactions, these herbicides are produced, demonstrating the compound's role in the development of agricultural chemicals (Shi Gui-zhe, 2015).
Antibacterial Activity
Research indicates that this compound derivatives possess antibacterial properties. A study synthesized new fused pyrazolopyrimidin derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, finding that some compounds exhibited high inhibition activity (E. H. Zimam, 2014).
Green Chemistry Synthesis
The compound has been used in green chemistry for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This method highlights the use of thiamine hydrochloride as a catalyst and water as a solvent, emphasizing environmentally friendly chemical processes (Jun-hua Liu, Min Lei, Lihong Hu, 2012).
Synthesis and Structural Analysis
This compound is also key in synthesizing complex molecules like 2-(1H-indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine. These compounds exhibit intramolecular charge transfer, making them interesting for studies in molecular electronics and photonics (A. D. Antuf’eva et al., 2018).
Environmental Impact and Degradation
Studies on the degradation of imazosulfuron, a compound derived from this compound, in soil have provided insights into its environmental fate. The degradation pathways and half-life under different conditions (aerobic and anaerobic) have been explored, offering vital information for assessing the environmental impact of such chemicals (P. Morrica et al., 2001).
作用機序
Target of Action
2-Chloroimidazo[1,2-A]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the biological components involved in the pathogenesis of these diseases.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets and cause changes that inhibit the growth of the disease-causing organisms . The specific interactions between this compound and its targets are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-TB activity. A study has shown that imidazo[1,2-a]pyridines and -pyrimidines can target essential, conserved cellular processes . .
Pharmacokinetics
It is known that the physicochemical and medicinal properties of imidazo[1,2-a]pyridine derivatives can lead to favorable pharmacokinetics .
Result of Action
The result of the action of this compound is likely the inhibition of the growth of MDR-TB and XDR-TB . This is achieved through its interaction with its targets and the subsequent changes it induces .
生化学分析
Biochemical Properties
2-Chloroimidazo[1,2-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are critical for understanding the compound’s potential therapeutic effects and its mechanism of action.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites . These cellular effects are essential for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding how the compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been observed to affect cellular processes such as proliferation, differentiation, and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . Additionally, high doses of the compound have been associated with toxicity, including liver and kidney damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
特性
IUPAC Name |
2-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYOHSQSRDINGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301721 | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189115-89-7 | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189115-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)


![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)






